5-(3-Fluoro-2-methylphenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(3-Fluoro-2-methylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a hydroxyl group on the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-2-methylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Diazotization: The amino group is converted to a diazonium salt through diazotization.
Coupling: The diazonium salt is coupled with a suitable coupling partner, such as 6-hydroxynicotinic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-2-methylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 5-(3-Fluoro-2-methylphenyl)-6-oxo-nicotinic acid.
Reduction: Formation of 5-(3-Fluoro-2-methylphenyl)-6-hydroxy-1,2-dihydronicotinic acid.
Substitution: Formation of 5-(3-Methoxy-2-methylphenyl)-6-hydroxynicotinic acid.
Scientific Research Applications
5-(3-Fluoro-2-methylphenyl)-6-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and selectivity for these targets. The pathways involved may include signal transduction cascades that lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-2-methylphenyl)-6-hydroxynicotinic acid
- 5-(3-Bromo-2-methylphenyl)-6-hydroxynicotinic acid
- 5-(3-Iodo-2-methylphenyl)-6-hydroxynicotinic acid
Uniqueness
5-(3-Fluoro-2-methylphenyl)-6-hydroxynicotinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-7-9(3-2-4-11(7)14)10-5-8(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPBRDFCWCGIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687181 |
Source
|
Record name | 5-(3-Fluoro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-33-6 |
Source
|
Record name | 5-(3-Fluoro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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